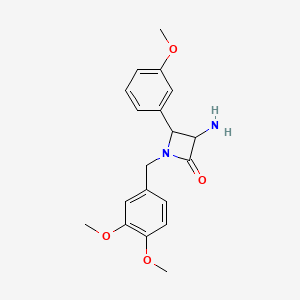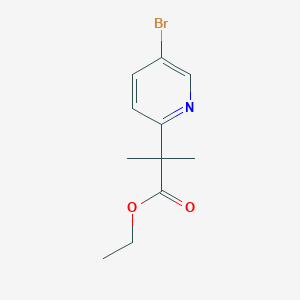
5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 1st position, a carbonyl group at the 4th position, and a nitrile group at the 3rd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate and a brominating agent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Step 1: Ethyl acetoacetate reacts with malononitrile in the presence of ammonium acetate to form an intermediate.
Step 2: The intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile
- 5-Bromo-1-ethyl-4-hydroxy-1,4-dihydropyridine-3-carbonitrile
Uniqueness
5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nitrile group enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.
属性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC 名称 |
5-bromo-1-ethyl-4-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-2-11-4-6(3-10)8(12)7(9)5-11/h4-5H,2H2,1H3 |
InChI 键 |
ODDRJVPYFVICPB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C(=C1)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
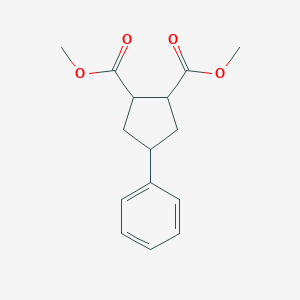
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)



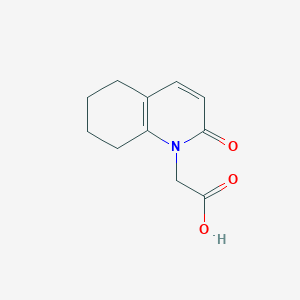
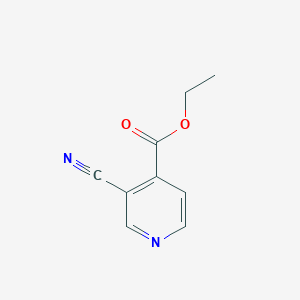
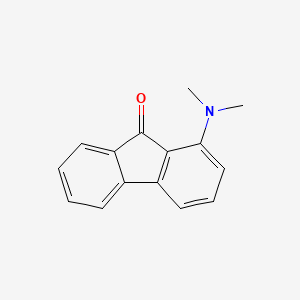
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)

